molecular formula C10H12O B095494 4-Phenylbutanal CAS No. 18328-11-5

4-Phenylbutanal

Cat. No.: B095494
CAS No.: 18328-11-5
M. Wt: 148.2 g/mol
InChI Key: NHFRGTVSKOPUBK-UHFFFAOYSA-N
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Description

4-Phenylbutanal, also known as 4-Phenylbutyraldehyde, is an organic compound with the molecular formula C10H12O. It consists of a butanal chain with a phenyl group attached to the fourth carbon atom. This compound is a colorless to pale yellow liquid with a characteristic aldehyde odor. It is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fragrances .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Phenylbutanal can be synthesized through several methods. One common method involves the hydroformylation of styrene using a rhodium catalyst. The reaction proceeds as follows:

C6H5CH=CH2+CO+H2C6H5CH2CH2CH2CHO\text{C}_6\text{H}_5\text{CH}=\text{CH}_2 + \text{CO} + \text{H}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CH}_2\text{CHO} C6​H5​CH=CH2​+CO+H2​→C6​H5​CH2​CH2​CH2​CHO

In this reaction, styrene reacts with carbon monoxide and hydrogen gas in the presence of a rhodium catalyst to form this compound .

Industrial Production Methods

For industrial-scale production, this compound is often prepared using a reverse synthesis method. This involves the use of manganese chloride and lithium chloride as co-catalysts to increase the reaction temperature from -78°C to -20°C, thereby reducing refrigeration costs. This method is advantageous for large-scale production as it can be carried out in ordinary low-temperature tanks .

Chemical Reactions Analysis

Types of Reactions

4-Phenylbutanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 4-Phenylbutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to 4-Phenylbutanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Grignard reagents (RMgX) in anhydrous ether.

Major Products Formed

    Oxidation: 4-Phenylbutanoic acid.

    Reduction: 4-Phenylbutanol.

    Substitution: Various substituted phenylbutanal derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Phenylbutanal involves its interaction with various molecular targets and pathways. In biological systems, it can act as an aldehyde donor, participating in redox reactions and forming Schiff bases with amines. These interactions can modulate enzyme activity and cellular signaling pathways, contributing to its therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

    4-Phenylbutanoic acid: The oxidized form of 4-Phenylbutanal.

    4-Phenylbutanol: The reduced form of this compound.

    Benzaldehyde: A simpler aromatic aldehyde with a similar structure but lacking the butyl chain.

Uniqueness

This compound is unique due to its specific structure, which combines an aromatic ring with a butanal chain. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its ability to modulate enzyme activity and cellular signaling pathways also distinguishes it from simpler aldehydes like benzaldehyde .

Properties

IUPAC Name

4-phenylbutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,9H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFRGTVSKOPUBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171404
Record name 4-Phenylbutanal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18328-11-5
Record name 4-Phenylbutanal
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenylbutanal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenylbutanal
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Synthesis routes and methods I

Procedure details

To a solution of 3.2 mL (20.8 mmol) of 4-phenyl-1-butanol (Aldrich Chemical Co.) in 20 mL of CH2Cl2 at 0° C. was added 3.2 g of powdered 3 Å molecular sieves and then 5.37 g (24.9 mmol) of pyridinum chlorochromate (PCC). The resulting suspension was stirred at 0° C. for 1 h at which time an additional 2.16 g (10.0 mmol) of PCC was added and the reaction mixture was warmed to room temperature. After stirring at ambient temperature for 0.5 h, the reaction mixture was diluted with ether and filtered through celite to give 2.5 g of the crude product. Flash chromatography (elution with 5% ethyl acetate in hexane) yielded 700 mg of the aldehyde 119. 1H NMR was consistent with the structure.
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3.2 mL
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20 mL
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2.16 g
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Synthesis routes and methods II

Procedure details

To a stirred suspension of 4-phenylbutyronitrile (21.7 g, 0.12 mole) in ether (400 ml) at 78° C. is added 85 ml. of 25.3% diisobutylaluminum hydride in toluene over a period of 1 hour. After an additional 1 hour, the dry ice-acetone bath is removed and the reaction mixture is stirred at ambient temperature for 3 hours. The reaction mixture is added slowly to 5% aqueous sulfuric acid and then is extracted with several portions of ether. The ether extracts are combined, washed with water and saturated aqueous sodium chloride solution and dried over magnesium sulfate. After removal of the ether, the residual yellow oil is distilled in vacuo to give an oil.
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21.7 g
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Synthesis routes and methods III

Procedure details

To a solution of 4-phenylbutanol (1 g) in dichloromethane (35 mL) at 0° C. was added PDC (7.5 g). The resulting suspension was stirred for 2 h at room temperature. The reaction solution was then filtered through a pad of silica gel. Concentration of the filtrate and flash chromatography of the residue (20% ethyl acetate/hexanes) provided 4-phenylbutanal (237 mg) as a colorless oil.
Quantity
1 g
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7.5 g
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35 mL
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Synthesis routes and methods IV

Procedure details

1,1,1-Tris(acetyloxy)-1,1-dihydro-1,2-benziodoxol-3(1H)-one (1.7 g, 4.0 mmol) was added to a solution of benzenebutanol (0.5 g, 3.3 mmol) in dichloromethane (10 mL) and the mixture was stirred at room temperature for 2 hours. The mixture was filtered through a plug of silica gel, washing with dichloromethane, and the solvent was evaporated under reduced pressure to give the title compound as a colorless oil (466 mg, 95%). 1H NMR (400 MHz, CDCl3) δ 9.76 (1H, m), 7.31-27 (2H, m), 7.22-7.16 (3H, m), 2.66 (2H, t, J 73 Hz), 2.45 (2H, t, J 7.3 Hz), 1.97 (2H, quin, J 7.3 Hz).
Quantity
1.7 g
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0.5 g
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reactant
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10 mL
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Yield
95%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 4-phenylbutanal influence its reactivity in photochemical reactions?

A1: this compound exhibits interesting photochemical behavior due to the presence of both a carbonyl group and a γ-hydrogen atom. Upon UV irradiation, the excited triplet state of the carbonyl group can abstract the γ-hydrogen, leading to the formation of a biradical intermediate. This intermediate can then undergo various reactions, such as cyclization to form cyclobutanones or fragmentation to yield alkenes and aldehydes. [, ] For example, irradiation of this compound can lead to the formation of 2-hydroxy-2-phenylcyclobutanone through intramolecular hydrogen abstraction and subsequent cyclization. [] The rate of this hydrogen abstraction is influenced by the substituents on the phenyl ring and the length of the alkyl chain. [] Furthermore, the photochemical reactions of this compound derivatives containing a cycloalkenyl group at the α-position are influenced by reaction conditions. Under neutral conditions, intramolecular hydrogen abstraction and Norrish type I fission occur, while acidic conditions favor reduction and cyclization reactions. []

Q2: Can this compound be used to synthesize chiral molecules? If so, what are the applications?

A2: Yes, this compound serves as a valuable starting material in the asymmetric synthesis of various chiral compounds. One example is its use in preparing chiral porphyrin imine manganese complexes. [] These complexes act as catalysts in the asymmetric epoxidation of styrene derivatives, yielding chiral epoxides with high enantiomeric excess (ee). [] The chiral environment provided by the porphyrin imine ligand, derived from (S)-3-benzyl-2-methyl-4-phenylbutanal, plays a crucial role in achieving high enantioselectivity. [] Chiral epoxides are essential building blocks in synthesizing various pharmaceuticals and biologically active compounds.

Q3: How can this compound be used in the development of HIV-1 protease inhibitors?

A3: this compound plays a crucial role in synthesizing novel, potent, diol-based HIV-1 protease inhibitors. [] The key step involves an intermolecular pinacol homocoupling of (2S)-2-benzyloxymethyl-4-phenylbutanal, a derivative of this compound. [] This reaction produces a series of carba analogue inhibitors with varying stereochemistry at the diol center. These inhibitors demonstrate potent inhibition of HIV-1 protease and exhibit excellent antiviral activity in cell-based assays, even in the presence of human serum. [] The study highlights the structure-activity relationship of these inhibitors, particularly the impact of stereochemistry on their potency and efficacy. []

Q4: Can this compound be used to probe the stereoselectivity of enzymes?

A4: Yes, this compound and its derivatives are valuable probes for investigating the stereoselectivity of enzymes, particularly serine proteases like subtilisin Carlsberg (SC) and α-chymotrypsin (CT). [] By evaluating the inhibitory activity of chiral aldehyde analogs, researchers can gain insights into the enzyme's ability to discriminate between different stereoisomers. For instance, studies using (R)- and (S)-4-phenylpentanal revealed that both SC and CT exhibited preferential binding to the R-enantiomer. [] This information sheds light on the enzyme's active site topology and its ability to recognize specific stereochemical features of its substrates.

Q5: What unique reactivity of this compound is observed in reactions with nucleophiles under specific conditions?

A5: Interestingly, this compound displays unexpected reactivity in the presence of a silyl ketene acetal and an imidodiphosphorimidate (IDPi) catalyst. [] Instead of the expected reaction at the aldehyde, the nucleophile preferentially attacks the ketone functionality. [] This unusual selectivity is attributed to the formation of a highly reactive cyclic oxocarbenium ion intermediate, influenced by the steric bulk of the IDPi catalyst. [] This reaction provides a novel route to access tetrahydrofurans, particularly highly substituted derivatives, which are challenging to synthesize using traditional methods. []

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